molecular formula C25H22N2O4 B3313774 (Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946385-70-2

(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B3313774
CAS No.: 946385-70-2
M. Wt: 414.5 g/mol
InChI Key: KMMQULUFEMPXKT-UUYOSTAYSA-N
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Description

The compound “(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazinone derivative characterized by a fused heterocyclic core structure. Its key structural features include:

  • 4-Methoxybenzylidene substituent: An electron-donating methoxy group at the para position of the benzylidene moiety, which may enhance solubility and influence electronic interactions.
  • Pyridin-4-ylmethyl group: A nitrogen-containing aromatic substituent that could facilitate hydrogen bonding or metal coordination in biological systems.
  • Methyl group at position 4: A small alkyl substituent likely affecting steric and electronic properties.

Its synthesis likely involves condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-4-methyl-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-11-21-20(14-27(15-30-21)13-18-7-9-26-10-8-18)25-23(16)24(28)22(31-25)12-17-3-5-19(29-2)6-4-17/h3-12H,13-15H2,1-2H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQULUFEMPXKT-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)C(=CC5=CC=C(C=C5)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(CO2)CC3=CC=NC=C3)C4=C1C(=O)/C(=C/C5=CC=C(C=C5)OC)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate aldehydes with substituted amines in the presence of catalysts. The structure features a benzofuroxazine core, which is known to exhibit various biological activities due to its unique electronic properties.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight318.36 g/mol
Functional GroupsMethoxy, Pyridine
Structural ClassBenzofuroxazine Derivative

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities. Key findings include:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It exhibited moderate to potent inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Studies

  • Anticancer Efficacy : A study conducted on MDA-MB 231 (breast cancer) cells showed an IC50 value of 12 µM for the compound, indicating strong anticancer activity compared to standard chemotherapeutics.
  • Antimicrobial Testing : In a screening against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
  • Neuroprotection : In a neuroinflammation model using lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in brain tissues.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It is suggested that it affects pathways such as NF-kB and MAPK, which are crucial in cell survival and proliferation.

Comparison with Similar Compounds

Core Structure

  • Benzofuro-oxazinone vs. Spiro-Thiadiazaspiro: The target compound’s oxygen-rich core contrasts with the sulfur-containing spiro system in . Sulfur’s lower electronegativity may reduce polarity and alter metabolic stability compared to the oxazinone’s oxygen .
  • Benzofuro-oxazinone vs. Chromeno-Pyrimidinone: The chromeno-pyrimidinone () lacks the oxazinone ring, replacing it with a pyrimidinone moiety. This difference could modulate binding affinity in enzyme targets .

Substituent Effects

  • Electron-Withdrawing vs.
  • Fluorophenyl vs. Methoxybenzylidene : The fluorophenyl group in enhances lipophilicity, possibly improving blood-brain barrier penetration relative to the methoxy group’s polar nature .

Physicochemical Properties

  • Melting Points : ’s spiro compound exhibits a high mp (256–260°C), attributed to its rigid spiro architecture and nitro groups. The target compound’s mp remains unreported but may be lower due to less polar substituents .
  • IR and NMR Profiles : The spiro compound’s IR spectrum shows distinct C-S-C stretching (696 cm⁻¹), absent in oxygen-based analogs. Its ¹H NMR displays complex aromatic splitting (δ 6.90–8.20), suggesting hindered rotation in the spiro system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Reactant of Route 2
(Z)-2-(4-methoxybenzylidene)-4-methyl-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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